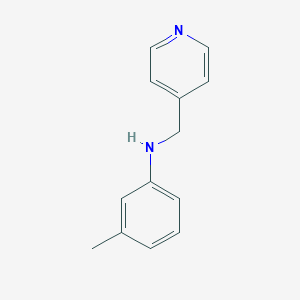
3-methyl-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is commonly known as 4-(4-methylphenyl)-N-(pyridin-4-ylmethyl)aniline or MP4PA. This compound has been extensively studied due to its various applications in scientific research.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)aniline is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes may have various biological and catalytic properties, which are currently being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-4-ylmethyl)aniline are not well known. However, it has been shown to have low toxicity in various in vitro and in vivo studies. This compound has also been shown to have good solubility in water, which makes it suitable for various biological applications.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(pyridin-4-ylmethyl)aniline in lab experiments include its high yield and purity, good solubility in water, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and its limited applications in biological systems.
Future Directions
There are several future directions for the study of 3-methyl-N-(pyridin-4-ylmethyl)aniline. One potential direction is the development of new ligands and metal complexes for various biological and catalytic applications. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various biological systems.
Conclusion:
In conclusion, 3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has various applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. The compound has been studied for its potential as a fluorescent probe and ligand for the synthesis of metal complexes. The mechanism of action and physiological effects of this compound are currently being studied. The advantages of using this compound in lab experiments include its high yield and purity, good solubility in water, and low toxicity. The future directions for the study of this compound include the development of new ligands and metal complexes, the study of its potential as a fluorescent probe, and further understanding of its mechanism of action.
Synthesis Methods
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)aniline involves the reaction of 4-(4-methylphenyl)-4-pyridinamine with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of pure 3-methyl-N-(pyridin-4-ylmethyl)aniline.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)aniline has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the synthesis of metal complexes, which have been studied for their biological and catalytic properties.
properties
Product Name |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
PVHUUGKPAJJYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
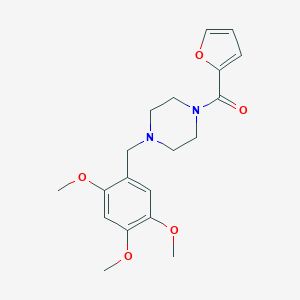
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
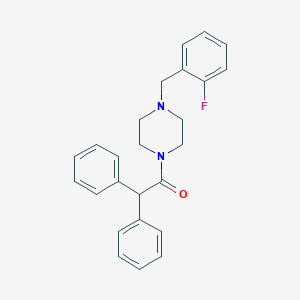
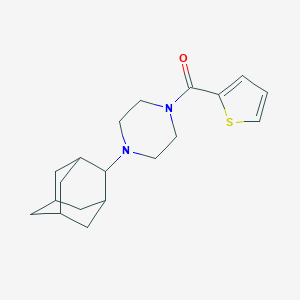
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
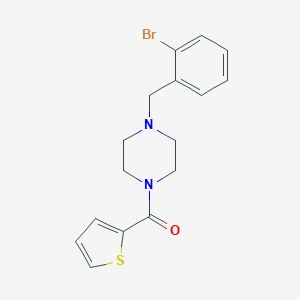
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
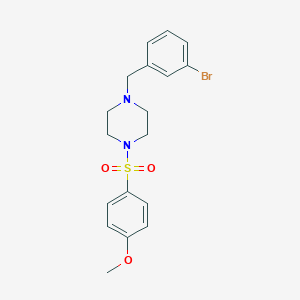
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)

